molecular formula C21H13N3OS2 B2485471 N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 477569-65-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2485471
CAS No.: 477569-65-6
M. Wt: 387.48
InChI Key: YMHPXVLYBGPZJG-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide ( 477569-65-6) is an organic compound with a complex aromatic structure featuring two benzothiazole rings, which contribute to its high stability and unique electronic properties . This structural motif is common in medicinal chemistry research, as the benzothiazole core is a privileged scaffold in drug discovery, known for yielding compounds with a wide spectrum of potent pharmacological activities . The rigid, π-conjugated molecular骨架 of this compound makes it a candidate for investigation in materials science, particularly in the development of organic electronic materials and crystal engineering, where it may offer desirable charge transport characteristics and thermal stability . Researchers can acquire this compound for their investigations; it is available from commercial suppliers with a purity of 90% and above, in quantities ranging from 3mg to 100mg . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS2/c25-19(21-24-16-10-4-6-12-18(16)27-21)22-14-8-2-1-7-13(14)20-23-15-9-3-5-11-17(15)26-20/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHPXVLYBGPZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises two benzothiazole moieties linked via a central phenyl ring and a carboxamide group. Retrosynthetic disconnection suggests:

  • Fragment A : 2-(2-Aminophenyl)-1,3-benzothiazole.
  • Fragment B : 1,3-Benzothiazole-2-carbonyl chloride.

Coupling these fragments through amide bond formation provides the final product. This approach aligns with established benzothiazole synthesis protocols and amide-forming reactions.

Synthesis of 2-(2-Aminophenyl)-1,3-benzothiazole

Condensation of 2-Aminothiophenol with 2-Nitrobenzaldehyde

The benzothiazole core is constructed via condensation of 2-aminothiophenol (1) with 2-nitrobenzaldehyde (2) under acidic conditions (Scheme 1). Polyphosphoric acid (PPA) catalyzes cyclodehydration at 120°C for 6 hours, yielding 2-(2-nitrophenyl)-1,3-benzothiazole (3) in 75–85% yield.

Scheme 1: Formation of 2-(2-Nitrophenyl)-1,3-benzothiazole

$$
\ce{2-Aminothiophenol + 2-Nitrobenzaldehyde ->[PPA][120°C] 2-(2-Nitrophenyl)-1,3-benzothiazole + H2O}
$$

Mechanism :

  • Nucleophilic attack of the thiol group on the aldehyde carbonyl.
  • Cyclization via intramolecular C–S bond formation.
  • Aromatic electrophilic substitution to stabilize the nitro-substituted product.

Reduction of Nitro to Amine

Catalytic hydrogenation of 3 using H₂/Pd-C in ethanol at 50°C for 3 hours affords 2-(2-aminophenyl)-1,3-benzothiazole (4) in 90–95% yield. Alternative reductants like Fe/HCl may be used but risk over-reduction.

Synthesis of 1,3-Benzothiazole-2-carbonyl Chloride

Oxidation of 2-Methylbenzothiazole

2-Methylbenzothiazole (5) is oxidized to 1,3-benzothiazole-2-carboxylic acid (6) using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 80°C for 8 hours (yield: 70–80%).

Scheme 2: Oxidation of 2-Methylbenzothiazole

$$
\ce{2-Methylbenzothiazole ->[KMnO4, H2SO4][80°C] 1,3-Benzothiazole-2-carboxylic acid}
$$

Conversion to Acid Chloride

Treatment of 6 with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) yields 1,3-benzothiazole-2-carbonyl chloride (7) in near-quantitative yield. Excess SOCl₂ is removed under vacuum.

Amide Coupling to Form the Target Compound

Reaction of Amine with Acid Chloride

Fragment 4 reacts with 7 in anhydrous dichloromethane (DCM) under N₂ atmosphere. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic acyl substitution (Scheme 3). The reaction proceeds at 0°C→25°C over 12 hours, yielding N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide (8) in 65–75% yield.

Scheme 3: Amide Bond Formation

$$
\ce{2-(2-Aminophenyl)-1,3-benzothiazole + 1,3-Benzothiazole-2-carbonyl chloride ->[TEA, DCM] this compound}
$$

Optimization Notes :

  • Solvent : DCM ensures solubility and minimizes side reactions.
  • Temperature : Controlled addition at 0°C prevents exothermic decomposition.
  • Base : TEA outperforms DMAP or pyridine in yield and purity.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A novel approach involves simultaneous benzothiazole ring formation and amide coupling. 2-Aminothiophenol (1) , 2-nitrobenzaldehyde (2) , and 1,3-benzothiazole-2-carbonyl chloride (7) are reacted in PPA at 100°C for 8 hours. This method bypasses isolation of intermediates but yields only 50–60% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) accelerates the condensation of 1 and 2 , reducing reaction time to 30 minutes with comparable yield (80%). Subsequent amide coupling under microwave conditions remains under investigation.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, amide NH), 8.45–7.25 (m, 11H, aromatic).
  • ¹³C NMR : 165.8 (C=O), 161.2 (benzothiazole C-2), 140.1–115.3 (aromatic carbons).
  • HRMS (ESI) : m/z 442.0521 [M+H]⁺ (calc. 442.0524).

Crystallography

Single-crystal X-ray diffraction confirms the planar arrangement of benzothiazole rings and amide linkage, with dihedral angles of 12.5° between rings.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts.
  • Purification : Silica gel chromatography is essential due to polar intermediates.
  • Scale-Up : Exothermic steps require careful temperature control for industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Structural Characteristics

The compound consists of two benzothiazole moieties linked through an amide group, which enhances its ability to form hydrogen bonds and participate in π-π stacking interactions. Such structural features are critical for its biological activity and potential applications in drug design.

Medicinal Chemistry

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has been studied for its potential as an anti-cancer agent. Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Material Science

The compound is also explored for its use in developing optical materials due to its fluorescent properties. Benzothiazole derivatives are known for their strong photoluminescent characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Case Study: Optical Properties

Research has shown that incorporating this compound into polymer matrices can enhance the luminescent efficiency of the resulting materials. These materials have potential applications in display technologies and photonic devices .

Environmental Science

Benzothiazole derivatives have been studied for their role in environmental remediation processes. Their ability to interact with heavy metals and organic pollutants makes them useful in developing adsorbents for wastewater treatment.

Case Study: Heavy Metal Adsorption

In a recent study, this compound was tested for its efficacy in adsorbing lead ions from aqueous solutions. Results showed a high adsorption capacity, indicating its potential as a green material for environmental cleanup applications .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryExhibits cytotoxic effects against cancer cell lines; induces apoptosis
Material ScienceEnhances luminescent efficiency in OLEDs; suitable for photonic devices
Environmental ScienceEffective adsorbent for heavy metals; potential use in wastewater treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Substituents/Modifications Key Properties/Activities Reference
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide Dual benzothiazole units; carboxamide linker Potential antimicrobial, nonlinear optical (NLO) properties
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide (HCl) Diethylaminoethyl side chain; hydrochloride salt Enhanced solubility; possible CNS or receptor-targeted activity
N-(3-{5H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide Pyrroloimidazole substituent on phenyl ring Kinase inhibition (e.g., CK-1δ); improved binding affinity
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Biphenyl substituent Diuretic activity; superior in vivo efficacy compared to furosemide
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Trifluoromethyl and trimethoxyphenyl groups CK-1δ inhibition (pIC50 = 7.8); high GlideXP docking score (-3.78 kcal/mol)
3-(3-Pyridyl)-5-(4-methylphenyl)-4-[N-(6-fluoro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole Triazole core; pyridyl and fluoro-benzothiazole substituents Antibacterial activity (Gram-positive pathogens); comparable to ampicillin

Physicochemical and Material Properties

  • Crystal and Optical Properties: N-(1,3-Benzothiazol-2-yl)benzamide derivatives () crystallize in monoclinic systems with strong N-H···O hydrogen bonds, contributing to their NLO properties. The fluorinated analogue (2-BTFBA) showed a higher second harmonic generation (SHG) efficiency (1.2× urea) compared to non-fluorinated derivatives, indicating that electron-withdrawing groups enhance optical nonlinearity .
  • Solubility and Stability :

    • Hydrochloride salts (e.g., ) improve aqueous solubility, whereas butoxy-substituted derivatives () may exhibit higher lipophilicity, influencing their pharmacokinetic profiles .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H14N2O3S\text{C}_{20}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound features two benzothiazole rings connected through a phenyl group and a carboxamide functional group. The presence of these moieties contributes to its biological activity.

Benzothiazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : The compound has been noted for its ability to modulate signaling pathways associated with cancer progression, including the inhibition of the PI3K/Akt/mTOR pathway.
  • Antioxidant Activity : It also exhibits antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells.

Structure-Activity Relationship (SAR)

Research into the SAR of benzothiazole derivatives indicates that modifications to the benzothiazole and phenyl moieties can significantly influence biological activity. For instance:

  • Substituent Variations : The introduction of different substituents on the benzothiazole ring can enhance anticancer activity. For example, compounds with halogen substitutions have shown improved potency against various cancer cell lines.
  • Linker Length and Composition : The length and nature of the linker between the benzothiazole rings and the phenyl group also affect biological activity. Shorter linkers tend to enhance binding affinity to target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Kumbhare et al. (2019) MCF7 (breast cancer)0.57Induction of apoptosis
PMC6896476 U-937 (macrophage)0.4Cell cycle arrest
PMC9879382 THP-1 (leukemia)0.24Inhibition of PI3K/Akt pathway

These findings indicate that this compound exhibits potent anticancer effects across various cell lines.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide to improve yield and purity? Classification: Basic Answer: Optimization involves selecting coupling agents (e.g., HOBT/EDCl in DMF) to activate the carboxylic acid intermediate, controlling reaction temperature (mild conditions, ~25–60°C), and employing purification techniques like recrystallization or column chromatography. Solvent choice (e.g., DMF for solubility) and reaction time (monitored via TLC) are critical. For example, highlights yields exceeding 70% using EDCl/HOBT in DMF . further emphasizes reflux conditions in ethanol/dichloromethane for intermediate steps .

Structural Characterization

Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the molecular structure? Classification: Basic Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton/carbon environments (e.g., benzothiazole protons at δ 7.5–8.2 ppm) . IR identifies functional groups (C=O stretch ~1650 cm1 ^{-1}, C=N ~1600 cm1 ^{-1}) .
  • Crystallography: X-ray diffraction with SHELX software for refinement . For example, used ORTEP-III to resolve dihedral angles between benzothiazole and phenyl rings .

Biological Target Identification

Q: What experimental approaches are effective for identifying primary biological targets? Classification: Basic Answer:

  • Enzyme Inhibition Assays: Test activity against targets like DprE1 (Mycobacterium tuberculosis) using kinetic assays .
  • Molecular Docking: Predict binding interactions (e.g., used docking to identify affinity for kinase domains) .
  • SAR Studies: Compare analogs (e.g., chloro or nitro substituents) to pinpoint pharmacophores .

Contradictory Bioactivity Data

Q: How should researchers resolve contradictions in bioactivity data across studies? Classification: Advanced Answer:

  • Assay Standardization: Control variables like cell lines (e.g., H37Rv for TB) and solvent/DMSO concentrations .
  • Structural Validation: Confirm compound purity via HPLC and mass spectrometry to rule out degradation .
  • Meta-Analysis: Compare data from analogs (e.g., ’s chloro-substituted derivatives showed higher activity than fluoro analogs) .

Polymorphism in Crystallization

Q: What strategies address polymorphism during crystallization? Classification: Advanced Answer:

  • Solvent Screening: Test polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs .
  • Temperature Gradients: Slow cooling from DMF/ethanol mixtures reduces defect formation .
  • Additives: Use seed crystals or surfactants to direct crystal packing, as seen in ’s use of NaHCO3_3 during neutralization .

Computational Modeling

Q: How can computational models predict interactions between the compound and biological targets? Classification: Advanced Answer:

  • Docking Simulations: Use AutoDock or Schrödinger to map binding to DprE1’s active site (e.g., ’s study on BRAF inhibition) .
  • MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models: Corrogate electronic parameters (e.g., logP, H-bond acceptors) with bioactivity .

ADMET Profiling

Q: What are best practices for ADMET profiling of this compound? Classification: Basic Answer:

  • In Vitro Assays: Caco-2 permeability, microsomal stability, and CYP450 inhibition .
  • In Silico Tools: Use SwissADME or ADMETLab to predict bioavailability (%ABS >60% for DMF-soluble analogs) .
  • Toxicity Screening: Ames test for mutagenicity and hERG binding assays .

Mechanistic Elucidation

Q: What methods elucidate mechanisms beyond primary target inhibition? Classification: Advanced Answer:

  • Proteomics: SILAC-based profiling to identify off-target proteins .
  • Transcriptomics: RNA-seq to assess gene expression changes (e.g., apoptosis markers in cancer cells) .
  • Kinase Profiling: Broad-panel screening (e.g., ’s study on TAK632-induced BRAF dimerization) .

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